2-Fluoro-4-(4-methoxyphenyl)benzonitrile

Description

Chemical Structure and Nomenclature

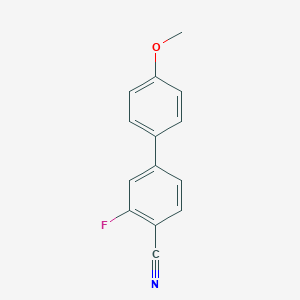

This compound exhibits a distinctive biphenyl architecture with strategically positioned functional groups that define its chemical behavior and biological activity. The compound possesses the molecular formula C14H10FNO and maintains a molecular weight of 227.23 grams per mole, as consistently reported across multiple chemical databases. The International Union of Pure and Applied Chemistry nomenclature system designates this compound as 3-fluoro-4'-methoxy-[1,1'-biphenyl]-4-carbonitrile, reflecting the systematic positioning of substituents on the biphenyl framework.

The structural configuration features two phenyl rings connected through a direct carbon-carbon bond, with the first ring bearing a fluorine atom at the 2-position and a nitrile group at the 4-position relative to the biphenyl linkage. The second phenyl ring contains a methoxy group at the 4'-position, creating an electron-donating influence that contrasts with the electron-withdrawing effects of the fluorine and nitrile substituents on the adjacent ring. This electronic arrangement generates significant dipole moments and influences the compound's reactivity patterns in various chemical transformations.

The canonical Simplified Molecular Input Line Entry System representation for this compound is documented as COc1ccc(cc1)c1ccc(c(c1)F)C#N, providing a standardized format for computational chemistry applications. The International Chemical Identifier key CBUDFMDIMMTHQP-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and chemical informatics applications. Crystallographic studies indicate that the compound typically adopts a planar or near-planar conformation, with the biphenyl rings maintaining minimal torsional angles that facilitate optimal electronic conjugation between the aromatic systems.

Historical Context and Discovery

The development of this compound emerged from systematic research into fluorinated biphenyl derivatives during the expansion of organofluorine chemistry in pharmaceutical applications. The compound's initial synthesis and characterization can be traced to synthetic methodologies developed for accessing fluorinated aromatic nitriles, which gained prominence due to their enhanced metabolic stability and improved pharmacokinetic properties compared to their non-fluorinated analogs. Early synthetic approaches focused on constructing the biphenyl framework through cross-coupling reactions, followed by selective introduction of the fluorine and nitrile functionalities.

The historical significance of this compound became apparent through its incorporation into various research programs targeting specific protein-protein interactions and enzyme inhibition pathways. Documentation in chemical databases indicates that systematic studies of this compound began appearing in the scientific literature during the early 2000s, coinciding with increased interest in fluorinated building blocks for pharmaceutical chemistry. The compound's registration in major chemical databases, including PubChem and Chemical Abstracts Service, reflects its recognition as a valuable synthetic intermediate rather than a naturally occurring entity.

Patent literature reveals that derivatives and analogs of this compound have been extensively investigated for various therapeutic applications, particularly in the development of enzyme inhibitors and receptor modulators. The synthetic methodologies for accessing this compound have evolved from multi-step sequences involving halogenation and cyanation reactions to more efficient direct functionalization approaches. These synthetic advances reflect broader trends in modern organic chemistry toward more sustainable and efficient synthetic protocols.

The compound's emergence as a key intermediate in pharmaceutical research coincided with the development of advanced analytical techniques that enabled precise characterization of its structure and properties. Modern synthetic chemistry has benefited from these analytical advances, allowing researchers to optimize synthetic routes and understand structure-activity relationships more effectively. The historical development of this compound illustrates the iterative nature of chemical research, where initial discoveries lead to improved synthetic methods and expanded applications.

Significance in Organic and Medicinal Chemistry

This compound occupies a central position in contemporary medicinal chemistry as a versatile building block for complex pharmaceutical molecules, particularly in the rapidly advancing field of targeted protein degradation technologies. The compound serves as a crucial component in Proteolysis Targeting Chimera molecular design, where its structural features enable the formation of stable ternary complexes between target proteins and ubiquitin ligases. Research platforms have demonstrated that derivatives incorporating this scaffold achieve remarkable selectivity and potency in protein degradation applications, with some analogs showing degradation capabilities in the low nanomolar range.

The significance of this compound extends to its role as a synthetic intermediate for developing selective enzyme inhibitors, particularly those targeting epigenetic regulatory proteins. Scientific investigations have revealed that the fluorine substitution pattern enhances binding affinity through favorable halogen bonding interactions with target proteins, while the methoxy group provides optimal pharmacokinetic properties. The nitrile functionality serves as both a hydrogen bond acceptor and a site for further chemical modification, enabling the construction of more complex pharmacophores through established synthetic transformations.

Modern pharmaceutical research has identified this compound as an essential precursor for synthesizing compounds with diverse therapeutic targets, including kinase inhibitors, epigenetic modulators, and protein degraders. The compound's incorporation into drug discovery programs reflects its ability to provide appropriate physicochemical properties, including enhanced metabolic stability and improved solubility profiles compared to non-fluorinated analogs. Advanced synthetic methodologies have enabled the efficient incorporation of this scaffold into complex molecular architectures, facilitating the exploration of previously inaccessible chemical space.

The medicinal chemistry applications of this compound demonstrate the importance of strategic fluorine incorporation in pharmaceutical design, where the electron-withdrawing effects of fluorine can modulate both electronic properties and metabolic pathways. Research findings indicate that compounds containing this structural motif often exhibit improved pharmacokinetic profiles, including enhanced oral bioavailability and reduced clearance rates. The systematic study of structure-activity relationships involving this compound has provided valuable insights into the design principles for next-generation therapeutic agents.

Properties

IUPAC Name |

2-fluoro-4-(4-methoxyphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO/c1-17-13-6-4-10(5-7-13)11-2-3-12(9-16)14(15)8-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBUDFMDIMMTHQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376916 | |

| Record name | 2-fluoro-4-(4-methoxyphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123864-93-7 | |

| Record name | 2-fluoro-4-(4-methoxyphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-4-(4-methoxyphenyl)benzonitrile is commonly synthesized through the reaction of benzonitrile with 2-fluoro-4-methoxybenzaldehyde. This reaction is typically carried out under basic conditions and requires elevated temperatures to proceed efficiently .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(4-methoxyphenyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.

Major Products Formed

Oxidation: Formation of 2-fluoro-4-(4-methoxyphenyl)benzoic acid.

Reduction: Formation of 2-fluoro-4-(4-methoxyphenyl)benzylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-4-(4-methoxyphenyl)benzonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Fluoro-4-(4-methoxyphenyl)benzonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary widely depending on the biological context and the specific target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s properties and applications can be contextualized through comparisons with structurally related benzonitrile derivatives. Key distinctions include substituent type, position, and electronic effects, as summarized below:

Table 1: Structural and Functional Comparisons

| Compound Name | Substituents | Key Features | Biological Activity/Applications | Reference |

|---|---|---|---|---|

| 2-Fluoro-4-(4-methoxyphenyl)benzonitrile | 2-F, 4-(4-MeO-Ph) | Biphenyl structure; balanced electronic effects (EDG methoxy + EWG F) | Potential enzyme inhibition or anticancer* | N/A |

| 2-Fluoro-4-methoxybenzonitrile | 2-F, 4-OCH₃ | Simpler substituent; higher solubility due to methoxy | Limited data, but used in organic synthesis | |

| 2-Fluoro-4-(trifluoromethyl)benzonitrile | 2-F, 4-CF₃ | Strong EWG (CF₃); enhanced lipophilicity and metabolic stability | Enzyme inhibition; drug design | |

| 2-Fluoro-4-(hydroxymethyl)benzonitrile | 2-F, 4-CH₂OH | Polar hydroxymethyl group; H-bonding capacity | Antimicrobial potential | |

| 2-Fluoro-4-(4-fluorophenyl)benzonitrile | 2-F, 4-(4-F-Ph) | Biphenyl with dual EWG (F); reduced electron density | Studied for kinase inhibition | |

| 2-Fluoro-4-[4-(4-propylphenyl)phenyl]benzonitrile | 2-F, 4-(propylbiphenyl) | Bulky alkyl substituent; high lipophilicity | Anti-inflammatory and anticancer activity |

*Note: Biological activity for the target compound is inferred from structural analogs.

Key Comparison Points

In contrast, trifluoromethyl (CF₃) or nitro groups (as in 2-Chloro-4-fluoro-5-nitrobenzonitrile ) act as strong EWGs, directing reactivity to specific positions and increasing metabolic stability . Solubility: The hydroxymethyl analog () exhibits higher aqueous solubility due to its polar -CH₂OH group, while the target’s biphenyl structure likely reduces solubility compared to simpler derivatives like 2-Fluoro-4-methoxybenzonitrile .

Biological Activity Anticancer Potential: Compounds with extended aromatic systems, such as 2-Fluoro-4-[4-(4-propylphenyl)phenyl]benzonitrile, demonstrate apoptosis induction in cancer cells, suggesting that the target’s biphenyl moiety may confer similar activity . Enzyme Inhibition: Fluorinated benzonitriles like 2-Fluoro-4-(trifluoromethyl)benzonitrile show notable enzyme inhibition due to fluorine’s electronegativity and CF₃’s steric effects . The target’s methoxyphenyl group could modulate binding affinity through π-π stacking or hydrophobic interactions.

Positional Isomerism

- Substitution patterns significantly alter properties. For example, 4-Fluoro-2-methoxybenzonitrile () has reversed substituent positions compared to the target, leading to distinct electronic profiles and reactivity .

Synthetic Utility

- The target’s biphenyl structure may require coupling reactions (e.g., Suzuki-Miyaura), whereas derivatives like 2-Fluoro-4-(methylthio)benzonitrile () are synthesized via nucleophilic substitutions .

Table 2: Substituent Impact on Key Properties

| Substituent Type | Example Compound | Lipophilicity | Metabolic Stability | Key Applications |

|---|---|---|---|---|

| Methoxyphenyl (EDG) | Target compound | Moderate | Moderate | Drug discovery, materials |

| Trifluoromethyl (EWG) | 2-Fluoro-4-(trifluoromethyl)benzonitrile | High | High | Enzyme inhibitors |

| Hydroxymethyl (Polar) | 2-Fluoro-4-(hydroxymethyl)benzonitrile | Low | Low | Antimicrobial agents |

| Halogenated (EWG) | 2-Fluoro-4-(4-fluorophenyl)benzonitrile | Moderate | High | Kinase inhibitors |

Biological Activity

2-Fluoro-4-(4-methoxyphenyl)benzonitrile, with the molecular formula C₁₄H₁₀FNO, is a compound of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring a fluorine atom and a methoxy group on a biphenyl framework, suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action.

Chemical Structure and Properties

The presence of the fluorine atom in this compound enhances the compound's biological activity and stability. The methoxy group influences solubility and reactivity, making it a versatile building block in organic synthesis and medicinal applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₀FNO |

| Molecular Weight | 227.23 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents |

Biological Activity Overview

Preliminary studies indicate that compounds structurally similar to this compound exhibit interactions with various biological targets, including enzymes and receptors involved in cancer progression. Research has shown that such compounds can act as inhibitors or modulators of key biological pathways.

- Enzyme Inhibition : Compounds with similar structures have demonstrated the ability to inhibit enzymes critical for tumor growth and proliferation.

- Receptor Modulation : There is evidence suggesting potential interactions with receptors that mediate cellular signaling pathways associated with cancer.

Case Studies

Several studies have investigated the biological implications of related compounds, providing insights into the potential effects of this compound:

- Anticancer Activity : Research has shown that analogs can inhibit cancer cell lines by targeting specific signaling pathways. For instance, a study found that similar compounds effectively reduced cell viability in breast cancer models by inducing apoptosis through caspase activation.

- Antimicrobial Properties : Other studies have examined the antimicrobial effects of related benzonitriles, suggesting that this compound may possess similar properties against bacterial strains.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how structural variations influence biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methoxybenzonitrile | Methoxy and nitrile groups | Moderate cytotoxicity |

| 2-Fluoro-4-(phenyl)benzonitrile | Biphenyl structure without methoxy | Antitumor activity observed |

| 2-Fluoro-4-(3-methoxyphenyl)benzonitrile | Different methoxy position | Varied reactivity; further studies needed |

| 2-Fluoro-3-(4-methoxyphenyl)benzonitrile | Altered substitution pattern | Potential for different pharmacological profiles |

Future Directions

Further research is necessary to elucidate the specific interactions and mechanisms of action for this compound. Future studies should focus on:

- In vitro and in vivo evaluations to establish therapeutic efficacy.

- Structural modifications to optimize biological activity.

- Detailed pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.